2-Amino-3-(4-biphenylyl)propanoic acid 2-Amino-3-(4-biphenylyl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 76985-08-5
VCID: VC21538529
InChI: InChI=1S/C15H15NO2/c16-14(15(17)18)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9,14H,10,16H2,(H,17,18)
SMILES: C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)N
Molecular Formula: C15H15NO2
Molecular Weight: 241.28 g/mol

2-Amino-3-(4-biphenylyl)propanoic acid

CAS No.: 76985-08-5

Cat. No.: VC21538529

Molecular Formula: C15H15NO2

Molecular Weight: 241.28 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-3-(4-biphenylyl)propanoic acid - 76985-08-5

CAS No. 76985-08-5
Molecular Formula C15H15NO2
Molecular Weight 241.28 g/mol
IUPAC Name 2-amino-3-(4-phenylphenyl)propanoic acid
Standard InChI InChI=1S/C15H15NO2/c16-14(15(17)18)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9,14H,10,16H2,(H,17,18)
Standard InChI Key JCZLABDVDPYLRZ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)N
Canonical SMILES C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)N

Chemical Identity and Structure

2-Amino-3-(4-biphenylyl)propanoic acid (CAS Number: 76985-08-5) is a modified amino acid featuring a biphenyl group attached to the carbon chain. This unique structural characteristic distinguishes it from natural amino acids and confers specific properties that make it valuable for various research applications .

Nomenclature and Synonyms

The compound is known by several synonyms in scientific literature and commercial catalogs:

SynonymType
4-Phenyl-DL-PhenylalanineCommon name
3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acidSystematic name
2-amino-3-(4-phenylphenyl)propanoic acidAlternative name
2-AMINO-3-BIPHENYL-4-YL-PROPIONIC ACIDAlternative name
L-4-biphenylalanineStereoisomer name
p-phenylphenylalanineCommon name

The compound exists in different stereochemical forms, with the L-form (CAS: 170080-13-4) being one of the stereoisomers .

Structural Features

The molecule consists of a standard amino acid backbone with a carboxylic acid group and an amino group at the α-carbon, while the distinctive feature is the biphenyl substituent attached to the β-carbon. This biphenyl group consists of two phenyl rings connected directly to each other, with one of the phenyl rings connected to the amino acid backbone .

The IUPAC name according to standard nomenclature is 2-amino-3-(4-phenylphenyl)propanoic acid, which clearly describes the arrangement of functional groups within the molecule.

Physicochemical Properties

The compound exhibits distinct physicochemical properties that are important for understanding its behavior in various chemical and biological systems.

Basic Properties

The table below summarizes the fundamental physicochemical properties of 2-Amino-3-(4-biphenylyl)propanoic acid:

PropertyValue
Molecular FormulaC₁₅H₁₅NO₂
Molecular Weight241.285 g/mol
Exact Mass241.110275
Density1.2±0.1 g/cm³
Partition Coefficient (LogP)2.87
Polar Surface Area (PSA)63.32000

Physical Properties

The physical properties provide important information about the compound's behavior under various conditions:

Physical PropertyValue
Boiling Point428.6±40.0 °C at 760 mmHg
Flash Point213.0±27.3 °C
Vapor Pressure0.0±1.1 mmHg at 25°C
Index of Refraction1.608

The high boiling and flash points indicate strong intermolecular forces and thermal stability, which are important considerations for handling and storage .

Spectroscopic and Structural Identifiers

For analytical identification and characterization, the following identifiers are useful:

IdentifierValue
Standard InChIInChI=1S/C15H15NO2/c16-14(15(17)18)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9,14H,10,16H2,(H,17,18)
Standard InChIKeyJCZLABDVDPYLRZ-UHFFFAOYSA-N
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)N

These identifiers provide unique representations of the molecule's structure that can be used for database searches and computational analyses.

Stereochemistry and Isomers

2-Amino-3-(4-biphenylyl)propanoic acid contains a stereogenic center at the α-carbon where the amino group is attached. This results in two possible stereoisomers: the L-form (S configuration) and the D-form (R configuration).

Stereoisomers

The compound exists in different stereochemical forms that have distinct properties and biological activities:

StereoisomerCAS NumberDescription
(2S)-2-Amino-3-(4-biphenylyl)propanoic acid170080-13-4L-isomer, corresponds to the natural amino acid configuration
D-4,4'-BiphenylalanineNot specified in search resultsD-isomer, the enantiomer of the L-form
DL-Biphenylalanine76985-08-5Racemic mixture containing both D and L forms

The L-isomer (also known as L-4,4'-Biphenylalanine) is structurally analogous to L-phenylalanine, which is found in natural proteins .

Synthesis and Preparation

The synthesis of 2-Amino-3-(4-biphenylyl)propanoic acid can be accomplished through various methods, though the search results provide limited specific information about synthetic routes.

Enzymatic Synthesis

One reported method involves the use of phenylalanine ammonia-lyase (PAL) enzymes. According to research findings, tailored mutants of phenylalanine ammonia-lyase from Petroselinum crispum (PcPAL) have been developed to synthesize bulky L- and D-arylalanines, including ([1,1'-biphenyl]-4-yl)alanines .

The enzymatic route typically involves:

  • Ammonia addition reactions to (E)-arylacrylates

  • Specialized enzyme variants with mutations at residues F137 and I460 that accommodate bulky substrates

  • The creation of synergistic multiple mutations that extended the substrate scope of PcPAL

This approach represents a biocatalytic route for the synthesis of both enantiomers of valuable phenylalanine analogs, including the biphenyl derivatives .

Applications in Research and Development

This non-natural amino acid has several potential applications in scientific research and development activities.

Biological Studies

As a non-natural amino acid, 2-Amino-3-(4-biphenylyl)propanoic acid serves important functions in biological research:

  • Protein structure studies: The compound can be incorporated into proteins to investigate structural properties and functions

  • Peptide synthesis: It serves as a building block for novel peptides with unique properties

  • Structure-activity relationship studies: The biphenyl moiety provides distinct structural features that can influence biological activity

AspectDetails
Package sizesOften available in small quantities (e.g., 250 mg or 1 g)
Purity gradesResearch grade for laboratory use
Regulatory classificationFor research use only, not for human or veterinary use
HS Code2922499990 (for import/export purposes)

The compound is classified under HS Code 2922499990, which covers "other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof" .

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